

Comparative Analysis of the Anticancer Activity of Morpholine-4-carboxamide Derivatives

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Compound of Interest

Compound Name: *Morpholine-4-carboxamide*

Cat. No.: *B177924*

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The **morpholine-4-carboxamide** scaffold has emerged as a promising framework in the design of novel anticancer agents. Its structural versatility allows for a wide range of chemical modifications, leading to derivatives with potent and selective activity against various cancer cell lines. This guide provides a comparative analysis of the anticancer activity of these derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in ongoing drug discovery and development efforts.

In Vitro Anticancer Activity: A Comparative Overview

The anticancer efficacy of **Morpholine-4-carboxamide** derivatives is typically evaluated by their half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines. The following table summarizes the IC₅₀ values for a selection of these compounds, highlighting the impact of different substitutions on their cytotoxic potential.

Compound ID	Core Structure	R Group Substituent (s)	Cancer Cell Line	IC50 (μM)	Reference
Series 1	Quinazoline-Morpholine	2-phenyl	A549 (Lung)	10.38 ± 0.27	[1]
MCF-7 (Breast)	6.44 ± 0.29	[1]			
SHSY-5Y (Neuroblastoma)	9.54 ± 0.15	[1]			
2-(4-methoxyphenyl)	A549 (Lung)	8.55 ± 0.67	[1]		
MCF-7 (Breast)	3.15 ± 0.23	[1]			
SHSY-5Y (Neuroblastoma)	3.36 ± 0.29	[1]			
Series 2	Thieno[2,3-d]pyrimidine-Morpholine	2-(4-bromophenyl) triazole	MCF-7 (Breast)	19.4 ± 0.22	[2]
2-(anthracen-9-yl)triazole	MCF-7 (Breast)	14.5 ± 0.30	[2]		
Series 3	2-Morpholino-4-anilinoquinoline	4-(4-chloroanilino)	HepG2 (Liver)	11.42 ± 0.01	[3]
4-(4-methoxyanilino)	HepG2 (Liver)	8.50 ± 0.08	[3]		

4-(4-fluoroanilino)	HepG2 (Liver)	12.76 ± 0.07	[3]		
Series 4	N-substituted 1H-indole-2-carboxamide	p-chlorobenzene	K-562 (Leukemia)	0.61	[4]
1-anthraquinone	K-562 (Leukemia)	0.33	[4]		
pyridinyl	HCT-116 (Colon)	1.01	[4]		
Series 5	4-oxoquinoline-3-carboxamide	Varies	Gastric (ACP03)	1.92 - 5.18	[5]

Note: This table presents a selection of data from the cited literature and is not exhaustive.

Key Mechanistic Insights

The anticancer activity of **Morpholine-4-carboxamide** derivatives is often attributed to their ability to interfere with critical cellular processes, including cell cycle progression and survival signaling pathways.

Inhibition of Topoisomerase II

Several morpholine derivatives have been identified as potential inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair.[6] Molecular docking studies have revealed favorable binding interactions of these compounds within the ATP-binding pocket of the enzyme, suggesting a mechanism that disrupts DNA topology and leads to cell death.[6]

Cell Cycle Arrest and Apoptosis Induction

Treatment with certain morpholine-substituted quinazoline derivatives has been shown to induce cell cycle arrest, primarily in the G1 phase.[1] This inhibition of cell proliferation is often followed by the induction of apoptosis, or programmed cell death.[1]

Modulation of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Several morpholine-containing compounds have been investigated as inhibitors of this pathway, with the morpholine moiety often playing a crucial role in binding to the kinase domain of PI3K.^[2]^[7]

Experimental Protocols

Standardized and reproducible experimental protocols are essential for the comparative evaluation of anticancer compounds. Detailed methodologies for key in vitro assays are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

- 96-well plates
- Cancer cell lines
- Complete culture medium
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
- Treat the cells with various concentrations of the **Morpholine-4-carboxamide** derivatives and a vehicle control.
- Incubate for the desired treatment period (e.g., 48 or 72 hours).
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- 6-well plates
- Cancer cell lines
- Test compounds
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with the test compounds for the desired duration.
- Harvest both adherent and floating cells and wash with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Analyze the samples by flow cytometry, exciting FITC at 488 nm and PI at 535 nm.
- Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

- 6-well plates
- Cancer cell lines
- Test compounds
- Cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

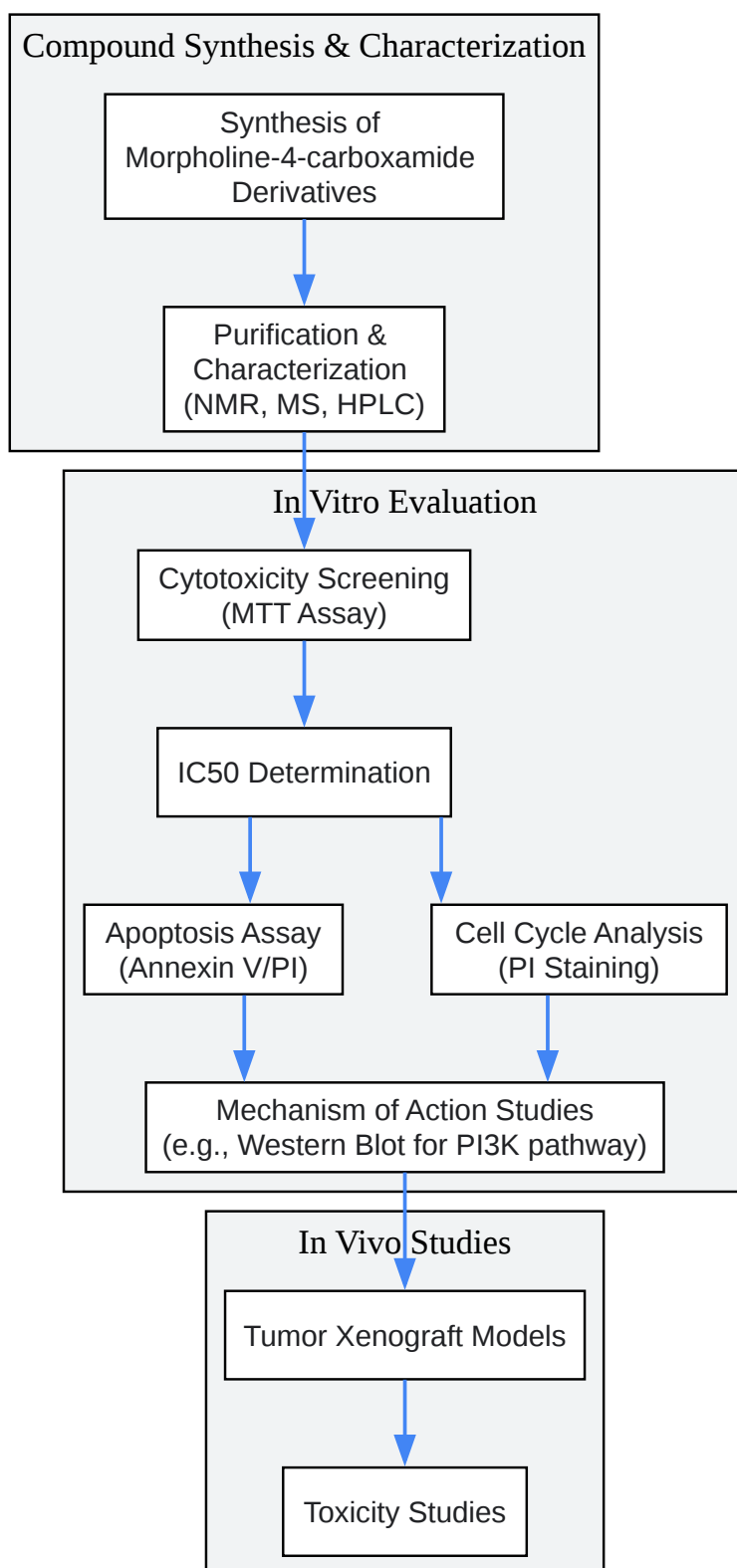
Procedure:

- Seed and treat cells in 6-well plates as described for the apoptosis assay.
- Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

- Wash the fixed cells with PBS and resuspend in PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry.
- Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

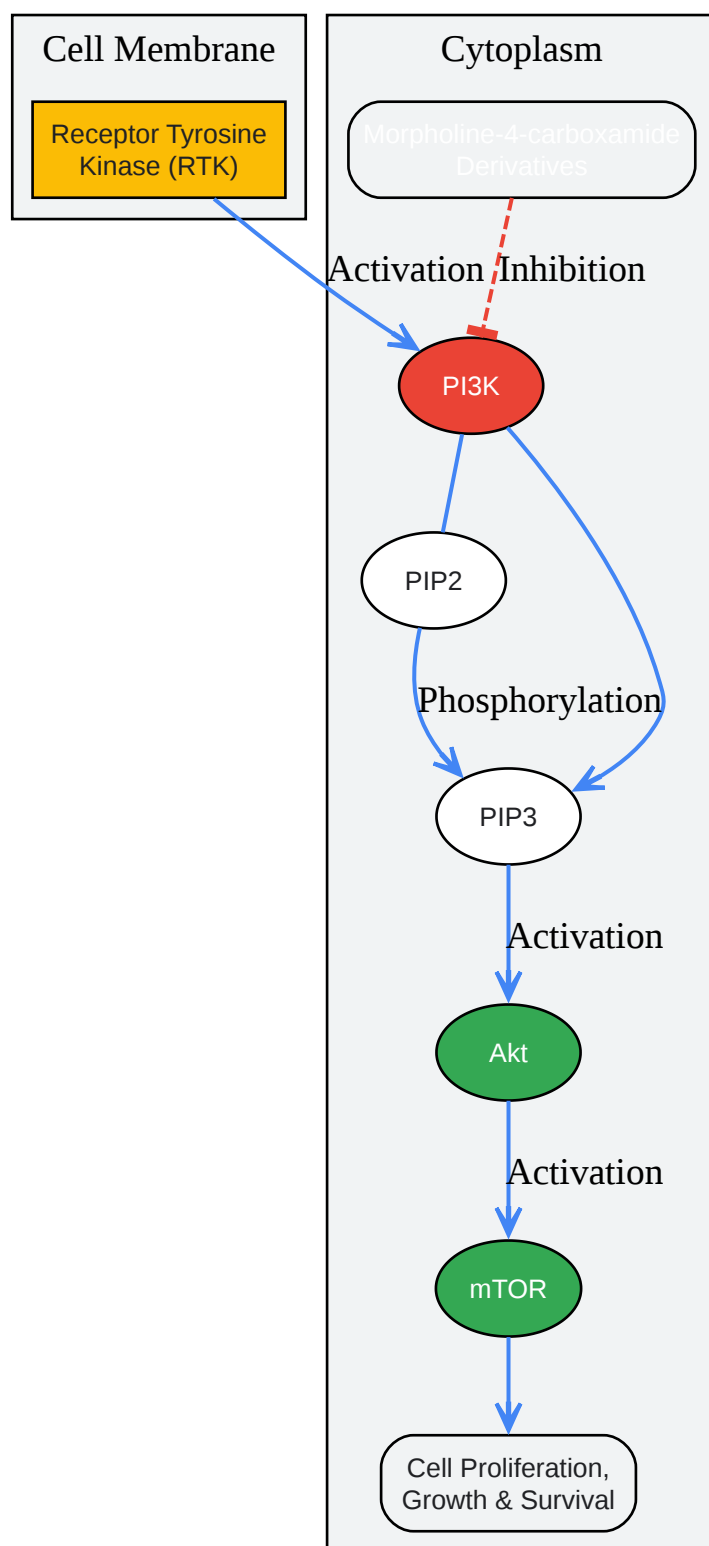
Visualizing Experimental and Logical Relationships

To better illustrate the processes involved in the evaluation and the mechanism of action of **Morpholine-4-carboxamide** derivatives, the following diagrams are provided.



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Experimental workflow for anticancer evaluation.



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PI3K/Akt/mTOR signaling pathway inhibition.

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